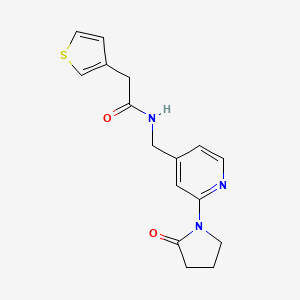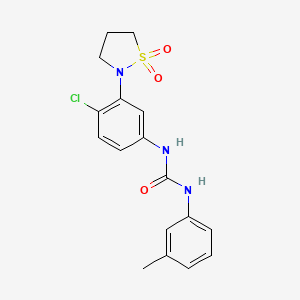
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the class of urea derivatives and is known for its ability to inhibit the activity of certain enzymes that are involved in various biological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of glycolurils and their analogues, including compounds structurally similar to "1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea," is crucial for developing pharmacologically active compounds, explosives, and materials for supramolecular chemistry. These compounds serve as building blocks due to their unique structural features and reactivity (Kravchenko et al., 2018).
Corrosion Inhibition
Urea derivatives, such as the 1,3,5-triazinyl urea derivatives, have shown effectiveness as corrosion inhibitors for metals, suggesting potential applications in protecting infrastructure and machinery against corrosion. These compounds form a protective layer on metal surfaces, highlighting the importance of chemical structure in corrosion inhibition processes (Mistry et al., 2011).
Catalysis
In catalysis, urea derivatives are applied in the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, demonstrating the versatility of these compounds in synthesizing a range of chemical products. The catalytic system's efficiency points to the potential for industrial application in creating valuable chemicals (Peng et al., 2008).
Anticancer Research
In the field of anticancer research, specific urea derivatives have been designed and synthesized to evaluate their antiproliferative activity against various cancer cell lines. The structure-activity relationship studies of these compounds contribute to the development of new anticancer agents, demonstrating the potential of urea derivatives in medicinal chemistry (Feng et al., 2020).
Plant Biology and Agriculture
Urea derivatives are also significant in plant biology, where compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) show cytokinin-like activity, influencing cell division and differentiation in plants. These synthetic cytokinins are extensively used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-12-4-2-5-13(10-12)19-17(22)20-14-6-7-15(18)16(11-14)21-8-3-9-25(21,23)24/h2,4-7,10-11H,3,8-9H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWLUQAMJMANOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

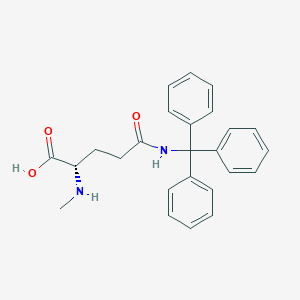
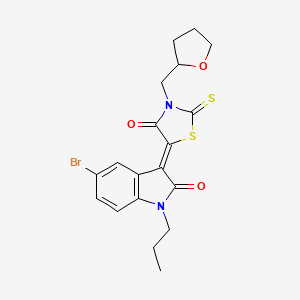
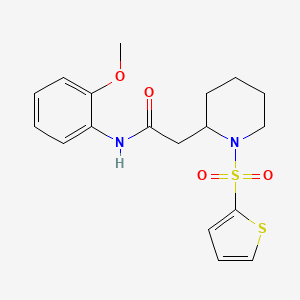
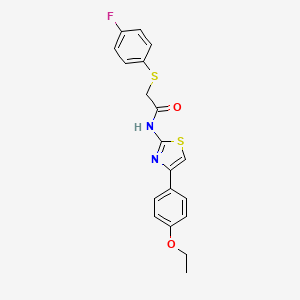
![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2700464.png)
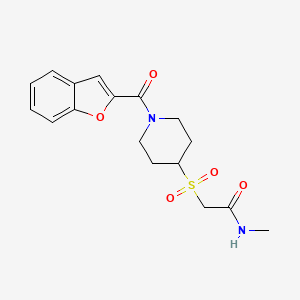
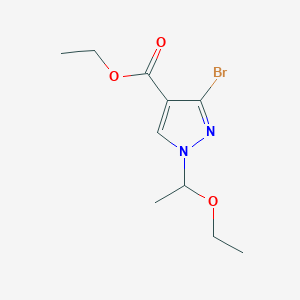
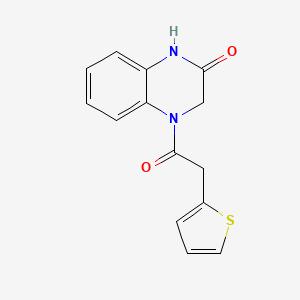
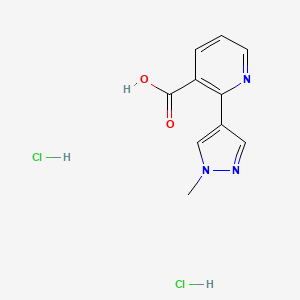
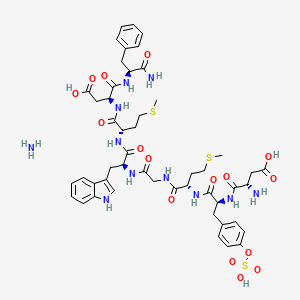
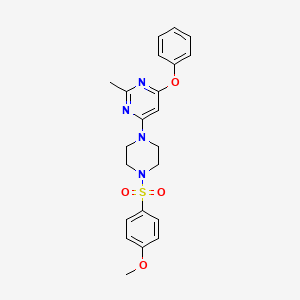
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)
